1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Overview
Description
“1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid” is also known as ciprofloxacin . It is a second-generation fluoroquinolone that has spawned many derivative antibiotics . It is formulated for oral, intravenous, intratympanic, ophthalmic, and otic administration for a number of bacterial infections .
Synthesis Analysis
An improved process for the synthesis of “1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid” involves reacting 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid with piperazine in the presence of a catalyst in an organic solvent .Molecular Structure Analysis
The molecular formula of “1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid” is C17H18FN3O3 . The molecular weight is 331.342 . The Isomeric SMILES string isc1c2c(cc(c1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4
. Chemical Reactions Analysis
“1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid” inhibits bacterial DNA gyrase and topoisomerase IV, preventing DNA replication .Physical And Chemical Properties Analysis
“1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid” is a powder or crystal . It has a molecular weight of 331.34 .Scientific Research Applications
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : This compound is a derivative of ciprofloxacin, a second-generation broad-spectrum fluoroquinolone antibiotic . It’s used as a reference standard in pharmaceutical testing .
- Methods of Application or Experimental Procedures : As a reference standard, it’s used in analytical development, method validation, and stability and release testing in the pharmaceutical industry .
- Results or Outcomes : The use of this compound as a reference standard helps ensure the quality and safety of pharmaceutical products .
-
Pharmacokinetic Studies
- Field : Pharmacology
- Application Summary : This compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs .
- Methods : The compound is administered to subjects and its concentration in plasma is measured over time using techniques like Ultra-Performance Liquid Chromatography (UPLC) .
- Results : The pharmacokinetic properties of the drug are determined, which can inform dosage and administration guidelines .
-
Chemotherapeutic Applications
- Field : Oncology
- Application Summary : The compound has potential chemotherapeutic applications due to its antimicrobial properties .
- Methods : The compound could be administered to patients as part of a treatment regimen, although more research is needed to determine the specifics of this application .
- Results : While the outcomes of this application are still under investigation, it could potentially lead to improved treatment options for certain types of cancer .
-
Preservation of Organic Materials
- Field : Material Science
- Application Summary : The compound can be used to preserve organic materials of all types, such as polymers, lubricants, dyes, fibers, leather, paper, wood, foodstuffs, and water .
- Methods : The compound is applied to the material in need of preservation .
- Results : The treated material is protected from degradation, extending its useful life .
-
Green UPLC Method for Estimation
- Field : Analytical Chemistry
- Application Summary : This compound is used in a unique and fast method for the determination and separation of a mixture of three drugs viz., ciprofloxacin (CIP), Ibuprofen (IBU), and diclofenac sodium (DIC) in actual samples of human plasma .
- Methods : The drugs are chromatographically separated using an Acquity ultra‐performance liquid chromatography UPLC ® BEH C18 1.7 μm (2.1 × 150 mm) column with a mobile phase composed of acetonitrile: water (65:35, v/v) adjusted to pH 3 with diluted acetic acid .
- Results : The separated drugs ranged from 0.3 to 10, 0.2–11, and 1–25 μg/mL for CIP, IBU, and DIC, respectively .
-
Chemotherapeutic Active Compounds
- Field : Medicine
- Application Summary : This compound can be used as chemotherapeutic active compounds in medicine .
- Methods : The compound could be administered to patients as part of a treatment regimen, although more research is needed to determine the specifics of this application .
- Results : While the outcomes of this application are still under investigation, it could potentially lead to improved treatment options for certain types of cancer .
-
Preservation of Inorganic Materials
Safety And Hazards
Future Directions
As a second-generation fluoroquinolone, “1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid” has been used to spawn many derivative antibiotics . Its future directions may include the development of new antibiotics and the exploration of its potential uses in treating various bacterial infections .
properties
IUPAC Name |
1-cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16-13-4-3-12(19-7-5-18-6-8-19)9-15(13)20(11-1-2-11)10-14(16)17(22)23/h3-4,9-11,18H,1-2,5-8H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQJEAWVHIBCDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=C2C=C(C=C3)N4CCNCC4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
93107-11-0 | |
Record name | Desfluorociprofloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093107110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESFLUOROCIPROFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0FPD89RI4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.